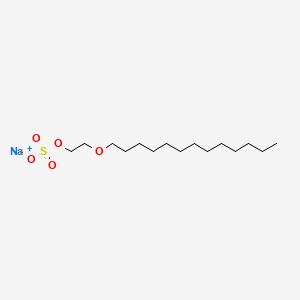

Sodium 2-(tridecyloxy)ethyl sulfate

Description

Sodium 2-(tridecyloxy)ethyl sulfate (CAS: 25446-78-0) is an anionic surfactant with the molecular formula C₁₉H₃₉NaO₇S and a molecular weight of 434.56 g/mol . It is systematically named as sodium 2-[2-[2-(tridecyloxy)ethoxy]ethoxy]ethyl sulfate, reflecting its ethoxylated tridecyl chain structure. This compound is also known as sodium trideceth-3 sulfate due to its three ethoxy repeat units .

Properties

CAS No. |

128664-34-6 |

|---|---|

Molecular Formula |

C15H31NaO5S |

Molecular Weight |

346.5 g/mol |

IUPAC Name |

sodium;2-tridecoxyethyl sulfate |

InChI |

InChI=1S/C15H32O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-19-14-15-20-21(16,17)18;/h2-15H2,1H3,(H,16,17,18);/q;+1/p-1 |

InChI Key |

ZBWSHGCWHFPLBI-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCOCCOS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Ethoxylation-Sulfation Pathway

The most widely reported method involves sequential ethoxylation and sulfation steps. Tridecyl alcohol undergoes ethoxylation with ethylene oxide in the presence of alkaline catalysts (e.g., NaOH or KOH) at 120–150°C, forming 2-(tridecyloxy)ethanol. Subsequent sulfation employs sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) in inert solvents like dichloromethane at 0–5°C, followed by neutralization with sodium hydroxide to yield the final product.

The reaction sequence is represented as:

$$

\text{C}{13}\text{H}{27}\text{OH} + \text{C}2\text{H}4\text{O} \xrightarrow{\text{base}} \text{C}{13}\text{H}{27}\text{OCH}2\text{CH}2\text{OH} \quad \text{(ethoxylation)}

$$

$$

\text{C}{13}\text{H}{27}\text{OCH}2\text{CH}2\text{OH} + \text{SO}3 \rightarrow \text{C}{13}\text{H}{27}\text{OCH}2\text{CH}2\text{OSO}3\text{H} \quad \text{(sulfation)}

$$

$$

\text{C}{13}\text{H}{27}\text{OCH}2\text{CH}2\text{OSO}3\text{H} + \text{NaOH} \rightarrow \text{Na}^+\text{C}{13}\text{H}{27}\text{OCH}2\text{CH}2\text{OSO}3^- + \text{H}_2\text{O} \quad \text{(neutralization)}

$$

Table 1 compares key parameters from recent studies:

| Parameter | Ethoxylation | Sulfation | Neutralization |

|---|---|---|---|

| Temperature (°C) | 120–150 | 0–5 | 25–30 |

| Catalyst | NaOH (1–2 wt%) | None | None |

| Reaction Time (h) | 3–5 | 1–2 | 0.5 |

| Yield (%) | 92–95 | 88–90 | 98–99 |

Cyclic Sulfate Intermediate Method

An alternative approach from utilizes cyclic sulfates as epoxide analogs. 1,2-Tridecanediol reacts with thionyl chloride to form cyclic sulfite, which is oxidized to cyclic sulfate using NaOCl/RuCl₃. Subsequent ring-opening with hydroxyethyl sulfonate introduces the sulfate group:

$$

\text{C}{13}\text{H}{26}(\text{OH})2 \xrightarrow{\text{SOCl}2} \text{C}{13}\text{H}{26}\text{O}2\text{S} \quad \text{(cyclic sulfite)}

$$

$$

\text{C}{13}\text{H}{26}\text{O}2\text{S} \xrightarrow{\text{NaOCl/RuCl}3} \text{C}{13}\text{H}{26}\text{O}3\text{S} \quad \text{(cyclic sulfate)}

$$

$$

\text{C}{13}\text{H}{26}\text{O}3\text{S} + \text{HOCH}2\text{CH}2\text{SO}3\text{Na} \rightarrow \text{Na}^+\text{C}{13}\text{H}{26}\text{OCH}2\text{CH}2\text{OSO}_3^- \quad \text{(ring-opening)}

$$

This method achieves 78–82% overall yield but requires precise stoichiometric control.

Industrial Production Processes

Continuous Flow Reactor Systems

Large-scale manufacturing employs continuous ethoxylation reactors operating at 10–15 bar pressure with automated temperature control (130±2°C). Sulfation occurs in film reactors where gaseous SO₃ contacts the ethoxylated alcohol in a countercurrent flow, enabling heat dissipation and minimizing side reactions.

Key industrial parameters include:

Quality Control Measures

Industrial batches undergo real-time monitoring through:

- FTIR spectroscopy : Verifies sulfate group incorporation (absorption at 1220–1250 cm⁻¹ for S=O stretching)

- HPLC analysis : Quantifies unreacted tridecyl alcohol (<0.5% specification)

- Karl Fischer titration : Controls water content (<1.5 wt%)

Reaction Mechanism Elucidation

Ethoxylation Kinetics

The ethoxylation follows second-order kinetics with activation energy (Eₐ) of 65.2 kJ/mol, as determined by Arrhenius plots from. Alkali catalysts lower the Eₐ to 48.7 kJ/mol by facilitating oxide ion formation.

Sulfation Selectivity

SO₃ preferentially reacts with the terminal hydroxyl group due to:

- Higher nucleophilicity of primary vs secondary OH (NBO charge: -0.52 vs -0.47)

- Steric hindrance from the tridecyl chain directing attack to the ethyl terminus

Process Optimization Strategies

Ethoxylation Degree Control

Varying ethylene oxide equivalents adjusts the ethoxylation degree (n):

| n | Reaction Time (h) | Yield (%) | CMC (mM) |

|---|---|---|---|

| 1 | 3.2 | 91 | 0.85 |

| 2 | 5.1 | 89 | 0.72 |

| 3 | 7.3 | 86 | 0.68 |

Higher n values improve water solubility but reduce foam stability.

Sulfation Agent Comparison

| Agent | Reaction Temp (°C) | Sulfur Content (%) | Byproducts |

|---|---|---|---|

| SO₃ gas | 5 | 98.2 | <1% sulfones |

| ClSO₃H | 0 | 95.7 | 3–5% HCl |

| H₂SO₄ | 25 | 89.4 | 8–10% esters |

SO₃ demonstrates superior efficiency but requires specialized handling equipment.

Characterization and Validation

Structural Confirmation

Purity Assessment

Batch purity is determined through:

| Method | Parameters | Acceptance Criteria |

|---|---|---|

| Ion chromatography | Sulfate content | 98.5–101.5% |

| GC-MS | Residual ethylene oxide | <1 ppm |

| Titration | Active matter | 28–32% w/w |

Emerging Synthesis Technologies

Enzymatic Sulfation

Pilot studies using aryl sulfotransferases from E. coli show 65% conversion at 37°C, though enzyme stability remains challenging beyond 5 reaction cycles.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 80°C) reduces ethoxylation time from 5 h to 45 min, achieving 89% yield with narrower ethoxamer distribution (PDI 1.08 vs 1.21 conventional).

Chemical Reactions Analysis

Types of Reactions

Polyethylene glycol tridecyl ether sulfate sodium salt primarily undergoes substitution reactions due to the presence of the sulfate group. It can also participate in hydrolysis reactions under acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines.

Hydrolysis Reactions: Acidic or basic conditions can lead to the breakdown of the sulfate ester bond, resulting in the formation of polyethylene glycol tridecyl ether and sulfuric acid or sodium sulfate.

Major Products

Substitution Reactions: The major products include substituted ethers and sulfates.

Hydrolysis Reactions: The primary products are polyethylene glycol tridecyl ether and sulfuric acid or sodium sulfate.

Scientific Research Applications

Polyethylene glycol tridecyl ether sulfate sodium salt has a wide range of applications in scientific research:

Mechanism of Action

Polyethylene glycol tridecyl ether sulfate sodium salt exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and solubilization of hydrophobic compounds. The sulfate group interacts with water molecules, while the hydrophobic tridecyl chain interacts with non-polar substances, facilitating the formation of micelles and emulsions .

Comparison with Similar Compounds

Key Properties:

- LogP : 3.84, indicating moderate lipophilicity .

- Applications : Primarily used as an emulsifier and surfactant in cosmetics, pharmaceuticals, and industrial formulations .

- Synthesis: Derived from tridecanol ethoxylation followed by sulfation and neutralization with sodium hydroxide .

Comparison with Similar Compounds

The following analysis compares sodium 2-(tridecyloxy)ethyl sulfate with structurally or functionally analogous surfactants.

Structural and Functional Analogues

Table 1: Comparative Physicochemical Properties

Table 2: Performance Metrics

Detailed Analysis

(i) Chain Length and Ethoxylation Effects

(ii) Functional Group Variations

- Sulfate vs.

Research Findings

- HPLC Applications : this compound has been utilized in reverse-phase HPLC for separating complex mixtures, leveraging its moderate LogP (3.84) to balance retention and elution .

- Environmental Impact : Unlike SDS and sodium tetradecyl sulfate, ethoxylated variants like sodium trideceth-3 sulfate show moderate biodegradability, though they are less eco-friendly than carboxylates .

Q & A

Q. What are the key structural features and classification of sodium 2-(tridecyloxy)ethyl sulfate in surfactant chemistry?

this compound is an anionic surfactant characterized by a tridecyl hydrophobic chain, an ethoxylate spacer, and a sulfate head group. Its IUPAC name reflects the substitution pattern: sodium salts of sulfated ethoxylated tridecyl alcohol. This compound belongs to the class of alcohol polyoxyethylene ether sulfates, which are widely used for their emulsifying and micelle-forming properties. Structural verification requires techniques like NMR (to confirm ethoxylation degree) and mass spectrometry (to validate molecular weight) .

Q. What is the standard methodology for synthesizing this compound, and how can side reactions be minimized?

Synthesis involves two steps:

- Ethoxylation : Reaction of tridecyl alcohol with ethylene oxide to form a polyethoxy intermediate.

- Sulfation : Treatment with sulfur trioxide (SO₃) to sulfate the terminal hydroxyl group, followed by neutralization with sodium hydroxide. Key considerations include controlling ethylene oxide stoichiometry to regulate ethoxylation degree and maintaining low temperatures during sulfation to prevent over-sulfation or degradation. Impurities like unreacted alcohol or sodium sulfate byproducts can be removed via solvent recrystallization (e.g., methanol/ether mixtures) .

Q. Which analytical methods are most effective for characterizing purity and structural integrity?

- Chromatography : HPLC with evaporative light scattering detection (ELSD) or LC-MS/MS to separate and quantify ethoxylated homologs.

- Spectroscopy : FTIR (to confirm sulfate ester bonds at ~1250 cm⁻¹) and ¹H/¹³C NMR (to resolve ethoxy and alkyl chain signals).

- Elemental Analysis : Verify sulfur and sodium content stoichiometry. Purity assessment should combine multiple methods to address potential contaminants like residual solvents or unreacted precursors .

Advanced Research Questions

Q. How can researchers optimize purification protocols to address batch-to-batch variability in ethoxylation degree?

Batch variability arises from inconsistent ethylene oxide addition during ethoxylation. Solutions include:

- Fractional Crystallization : Isolate specific ethoxylate chains using temperature-controlled solvent systems.

- Size-Exclusion Chromatography (SEC) : Separate oligomers based on molecular weight.

- Kinetic Monitoring : Use in-line FTIR or Raman spectroscopy to track reaction progress and terminate ethoxylation at desired chain lengths .

Q. What experimental designs are suitable for studying micellization behavior under varying ionic strengths?

- Surface Tension Measurements : Determine critical micelle concentration (CMC) using a du Noüy ring or Wilhelmy plate.

- Fluorescence Probing : Employ pyrene or ANS (8-anilino-1-naphthalenesulfonate) to monitor micropolarity changes during micelle formation.

- Dynamic Light Scattering (DLS) : Measure hydrodynamic radius of micelles in solutions with NaCl or CaCl₂ to assess ionic strength effects. Contradictions in CMC values across studies often stem from impurities or temperature fluctuations; rigorous pre-purification and controlled conditions are critical .

Q. How can researchers resolve contradictions in biodegradation data reported for sulfate-based surfactants?

Discrepancies may arise from differences in test protocols (e.g., OECD 301 vs. 310) or microbial community composition. Methodological recommendations:

Q. What strategies mitigate interference from this compound in environmental toxicity assays?

The surfactant’s amphiphilic nature can disrupt cell membranes or solubilize hydrophobic toxins, leading to false positives. Mitigation approaches:

Q. How do synergistic effects with nonionic surfactants influence colloidal stability in formulation studies?

Combining this compound with nonionic surfactants (e.g., polysorbates) can enhance micellar stability via hydrophobic and hydrogen-bonding interactions. Experimental designs:

- Phase Diagram Mapping : Vary mixing ratios to identify co-surfactant regimes with optimal stability.

- Zeta Potential Measurements : Assess electrostatic contributions to colloidal dispersion.

- Accelerated Stability Testing : Monitor particle size under thermal stress (40–60°C) to predict long-term behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.